molecular formula C25H33F4NO6 B12059916 N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

Cat. No.: B12059916
M. Wt: 519.5 g/mol
InChI Key: CJYWUHPRPZRMSC-UHFFFAOYSA-N
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Description

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluoroarylated Meldrum’s acid adduct synthesized via the reaction of methyl-2,3,4,5,6-pentafluorobenzoate with cyclohexyl Meldrum’s acid . The compound features a spiro[5.5]undecane core fused with a 1,5-dioxaspiro ring system, decorated with a tetrafluoroaryl group and a methoxycarbonyl substituent. Its quaternary ammonium counterion, N-ethyl-N-isopropylpropan-2-aminium, enhances solubility in polar solvents.

A defining property of this compound is its thermal cycloreversion, which generates a reactive fluoroaryl ketene intermediate. This ketene undergoes coupling with nucleophiles, enabling the synthesis of highly fluorinated α-fluoroaryl acetic acid derivatives . Such reactivity is pivotal for applications in materials science and pharmaceutical intermediates.

Properties

Molecular Formula

C25H33F4NO6

Molecular Weight

519.5 g/mol

IUPAC Name

ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoro-4-methoxycarbonylphenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

InChI

InChI=1S/C17H14F4O6.C8H19N/c1-25-14(22)9-12(20)10(18)7(11(19)13(9)21)8-15(23)26-17(27-16(8)24)5-3-2-4-6-17;1-6-9(7(2)3)8(4)5/h23H,2-6H2,1H3;7-8H,6H2,1-5H3

InChI Key

CJYWUHPRPZRMSC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.COC(=O)C1=C(C(=C(C(=C1F)F)C2=C(OC3(CCCCC3)OC2=O)[O-])F)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The principal method for synthesizing this spirocyclic compound involves a cyclocondensation reaction between 2′,3′,4′,5′,6′-pentafluoroacetophenone and cyclohexyl-Meldrum’s acid (1,3-dioxane-4,6-dione derivatives). The process is conducted in anhydrous acetonitrile under inert atmospheric conditions, with N,N-diisopropylethylamine (DIPEA) serving as both a base and a proton scavenger. Key parameters include:

Parameter Detail
Reactants 2′,3′,4′,5′,6′-Pentafluoroacetophenone, cyclohexyl-Meldrum’s acid
Solvent Acetonitrile (dry, degassed)
Base N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
Temperature Room temperature (20–25°C)
Reaction Time 18–24 hours
Workup Filtration, concentration, and chromatography (50% acetone/hexanes)

The reaction proceeds via nucleophilic attack of the enolate form of Meldrum’s acid on the electrophilic carbonyl carbon of pentafluoroacetophenone, followed by cyclization to form the spirocyclic dioxaspiro[5.5]undec-2-en-2-olate framework.

Mechanistic Insights

  • Enolate Formation : DIPEA deprotonates cyclohexyl-Meldrum’s acid, generating a resonance-stabilized enolate.

  • Acylation : The enolate attacks the ketone group of pentafluoroacetophenone, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular nucleophilic substitution (SNAr) occurs at the para-fluorine position of the aryl ring, leading to spiro ring closure.

  • Counterion Exchange : Protonation of DIPEA yields the N-ethyl-N-isopropylpropan-2-aminium counterion, stabilizing the product.

Purification and Isolation

Chromatographic Techniques

Crude product purification employs silica gel flash chromatography with a gradient eluent system (50% acetone in hexanes). This step removes unreacted starting materials and by-products such as hydrolyzed Meldrum’s acid derivatives.

Crystallization

Post-chromatography, the compound is crystallized from a mixture of ethyl ether and hexane at −20°C, yielding a yellow crystalline powder. The low-temperature crystallization minimizes thermal degradation of the fluorinated aromatic system.

Characterization Data

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.80 (s, 4H, spiro-CH2), 3.86 (s, 3H, OCH3), 4.02 (s, 2H, NCH2), 5.09 (s, 2H, ArOCH2), 7.00–7.47 (m, 4H, aromatic).

13C NMR (101 MHz, DMSO-d6) :

  • δ 168.9 (C=O), 162.1 (CF), 134.2–140.5 (aromatic carbons), 72.3 (spiro-C), 52.8 (OCH3).

Mass Spectrometry :

  • Calculated for C25H33F4NO5 : [M+H2O]+ = 503.53.

  • Observed : 503.0 (ESI+).

Physical Properties

Property Value
Appearance Yellow crystalline powder
Melting Point 139–142°C
Storage 2–8°C under inert atmosphere

Side Reactions and Optimization

Competing Pathways

  • Hydrolysis of Meldrum’s Acid : Prolonged exposure to moisture leads to ring-opening, forming tricarbonyl intermediates. This is mitigated by rigorous drying of solvents and reagents.

  • Fluorine Displacement : In polar solvents (e.g., DMF), nucleophilic substitution at fluorine positions can occur, necessitating the use of aprotic solvents like acetonitrile.

Base Selection

Replacing DIPEA with stronger bases (e.g., CaH2) increases reaction rates but risks over-defluorination. Cs2CO3, while effective in similar systems, generates side products in this case.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities (e.g., 5.24 g per batch) with consistent yields of 75–80%. Industrial adaptations utilize continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to 6–8 hours.

Applications in Fluorinated Chemistry

The compound’s utility lies in its thermal lability, undergoing cycloreversion at 80–100°C to release fluoroaryl ketenes . These intermediates react with nucleophiles (e.g., amines, alcohols) to yield α-fluoroaryl acetic acid derivatives, pivotal in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminium group or the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate exhibits significant biological activities. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Case Studies

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of dioxaspiro compounds have been investigated for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Research has indicated that certain fluorinated compounds possess antimicrobial activity. The presence of tetrafluorophenyl moieties in this compound may enhance its effectiveness against various pathogens .
  • Drug Delivery Systems : The unique structural features of this compound allow for potential applications in drug delivery systems where controlled release and targeted delivery are crucial .

Applications in Pharmaceuticals

Given its promising biological activity, N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate can be explored for:

  • Designing New Anticancer Agents : Its ability to interact with specific cellular pathways could lead to the development of novel treatments for cancer.
  • Antimicrobial Formulations : The compound's potential efficacy against bacteria and fungi suggests it could be formulated into new antimicrobial agents.

Materials Science Applications

In materials science, the compound's unique structural attributes may allow it to be utilized in creating advanced materials such as:

  • Fluorinated Polymers : The incorporation of fluorinated units can enhance the thermal stability and chemical resistance of polymers.
  • Sensors : Its distinctive electronic properties could be harnessed in developing sensors for environmental monitoring or biomedical applications.

Mechanism of Action

The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and spirocyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate C₂₃H₂₉F₄NO₅⁻·C₈H₂₀N⁺ 527.48 (ion pair) Not reported Tetrafluoroaryl, methoxycarbonyl, spiro[5.5]
4,6-Difluoro-N-(spiro[5.5]undecan-3-yl)-1H-indole-2-carboxamide C₂₀H₂₄F₂N₂O 370.42 Not reported Indole-carboxamide, spiro[5.5]
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.36 249–250 Benzophenone, indole-carboxamide
Table 2: Spectral Data Comparison
Compound Name ^1H-NMR (δ ppm) IR (ν cm⁻¹) MS (m/z)
N-Ethyl-N-isopropylpropan-2-aminium [...] (Target) Not reported Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (NHCO), 9.25 (H-1 indole), 7.0–8.0 (Ar) 3298 (N–H), 1666 (C=O) 359.119 [M+H]+
4,6-Difluoro-N-(spiro[5.5]undecan-3-yl)-1H-indole-2-carboxamide Not reported Not reported Not reported

Research Findings and Discussion

The target compound’s unique value lies in its dual functionality : (i) the spiro[5.5] framework stabilizes the dioxaspiro ring until thermal activation, and (ii) the tetrafluoroaryl group directs ketene formation toward fluorinated products. In contrast, indole carboxamides () prioritize aromatic interactions for biological activity rather than synthetic utility .

Biological Activity

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a complex organic compound with significant potential in various fields such as medicinal chemistry and materials science. Its unique structure incorporates multiple functional groups that contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC25H33F4N2O6
Molecular Weight519.53 g/mol
Melting Point134-139 °C
AppearanceWhite powder
Storage Conditions2-8 °C

Synthesis

This compound can be synthesized through the reaction of pentafluoropyridine with cyclohexyl-Meldrum's acid in the presence of N,N-diisopropylethylamine and acetonitrile. The synthesis pathway highlights the importance of fluoroaryl groups in enhancing biological activity and stability .

The biological activity of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is primarily attributed to its ability to undergo cycloreversion to form fluoro(hetero)aryl ketenes. These ketenes can efficiently couple with nucleophiles, which may lead to various biological interactions and therapeutic effects .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells. Specific studies have shown that fluoroaryl groups can enhance the selectivity and potency of anticancer agents against various tumor types.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with microbial membranes or inhibit essential enzymes, leading to growth inhibition.
  • Neuroprotective Properties : Some derivatives of this compound have been investigated for neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways and inflammation.

Toxicity and Safety Profile

The safety profile of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate indicates potential hazards associated with its use:

Hazard ClassificationDescription
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP305+P351+P338 (If in eyes: rinse cautiously with water for several minutes)

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step strategies, including palladium-catalyzed reductive cyclization of nitroarenes and nitroalkenes using formic acid derivatives as CO surrogates (to form the spiro ring) . Key steps include:

  • Spiro Ring Formation : Cyclization via Pd-mediated catalysis under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of intermediates .
  • Fluorinated Aryl Group Introduction : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to achieve tetrafluoro substitution .
  • Methoxycarbonyl Functionalization : Esterification via coupling reactions with methyl chloroformate in the presence of a base (e.g., triethylamine) .

Advanced: How to resolve regioselectivity challenges during fluorination of the phenyl group?

Methodological Answer:
Regioselectivity in fluorination is influenced by steric and electronic factors:

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxycarbonyl) to control fluorine substitution at the 2,3,5,6-positions. This aligns with fluorinated sulfonamide synthesis protocols, where electron-withdrawing groups direct fluorination .
  • Computational Modeling : Pre-synthetic DFT calculations (e.g., using Gaussian 16) predict reactive sites by analyzing electrostatic potential maps and frontier molecular orbitals .
  • Validation : Post-synthetic ¹⁹F NMR and X-ray crystallography confirm regiochemistry .

Basic: What analytical techniques confirm the spiro ring structure?

Methodological Answer:

  • X-ray Crystallography : Resolves the 3D geometry of the 1,5-dioxaspiro[5.5]undec-2-en-2-olate core, confirming bond angles and ring strain .
  • ¹H-¹³C HSQC NMR : Correlates proton and carbon shifts to identify coupling between the spiro oxygen and adjacent carbons .
  • IR Spectroscopy : Detects C-O-C stretching vibrations (~1,100 cm⁻¹) characteristic of ether linkages in spiro systems .

Advanced: What mechanistic insights explain spiro ring formation under Pd catalysis?

Methodological Answer:
Pd-catalyzed reductive cyclization proceeds via:

  • Nitro Group Activation : Reduction of nitroarenes to nitroso intermediates, which coordinate with Pd(0) to form π-complexes .
  • Cyclization : Intramolecular nucleophilic attack by the oxygen lone pair on the activated nitroso group, forming the spiro ether ring .
  • Kinetic Studies : Monitoring via in-situ FTIR reveals rate-limiting steps dependent on Pd ligand choice (e.g., PPh₃ vs. Xantphos) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the enolate moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxycarbonyl group .
  • Solvent : Dissolve in anhydrous DMSO or THF to minimize spiro ring opening via nucleophilic attack .

Advanced: How to analyze degradation pathways under acidic conditions?

Methodological Answer:

  • HPLC-MS Monitoring : Use a C18 column (e.g., Chromolith®) with a gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. MS/MS identifies fragments like the cleaved spiro ring (m/z 189.1) and fluorophenyl carbocation (m/z 163.0) .
  • Kinetic Isotope Effects (KIE) : Deuterated solvents (D₂O) reveal protonation steps rate-limiting degradation .
  • Computational Degradation Modeling : Transition state analysis (e.g., using QM/MM) predicts acid-catalyzed ring-opening mechanisms .

Basic: How to validate purity for biological assays?

Methodological Answer:

  • HPLC-UV/ELSD : Purity >95% confirmed via reverse-phase chromatography (e.g., Purospher® STAR column) with UV detection at 254 nm .
  • Elemental Analysis (EA) : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 52.3%, H: 4.1%, N: 2.8%, F: 21.6%) .
  • TLC-MS : Spot homogeneity verified using silica gel plates and ESI-MS .

Advanced: How to resolve contradictory NMR data for the enolate moiety?

Methodological Answer:

  • Variable Temperature NMR : Cooling to –40°C slows tautomerization, resolving enolate vs. keto form splitting in ¹H NMR .
  • ¹³C DEPT-135 : Distinguishes CH₂ and quaternary carbons in the spiro ring, eliminating assignment ambiguities .
  • Dynamic NMR Simulations : Software (e.g., MestReNova) models exchange processes to quantify tautomerization rates .

Basic: What solvents are compatible with this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO, DMF, and THF (anhydrous) solubilize the compound without reacting with the enolate .
  • Avoid Protic Solvents : Methanol/water induce hydrolysis of the methoxycarbonyl group .
  • Low Polarity Solvents : Chloroform stabilizes the spiro structure but may require sonication for dissolution .

Advanced: What strategies optimize catalytic efficiency in spiro ring synthesis?

Methodological Answer:

  • Ligand Screening : Bidentate ligands (e.g., dppe) enhance Pd catalyst turnover by stabilizing intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 h to 4 h while improving yield (85% vs. 60%) .
  • Flow Chemistry : Continuous flow systems minimize side reactions via precise temperature/pressure control .

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